molecular formula C4H9BrO B3271752 2-Bromo-2-methylpropan-1-ol CAS No. 55376-31-3

2-Bromo-2-methylpropan-1-ol

Cat. No. B3271752
CAS RN: 55376-31-3
M. Wt: 153.02 g/mol
InChI Key: PUPDAQGFJMQNBK-UHFFFAOYSA-N
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Description

2-Bromo-2-methylpropan-1-ol is a chemical compound with the molecular formula C4H9BrO . Its average mass is 153.018 Da and its monoisotopic mass is 151.983673 Da . It is also known by other names such as 1-Propanol, 2-bromo-2-methyl-, 2-Brom-2-methyl-1-propanol, and 2-Bromo-2-méthyl-1-propanol .


Synthesis Analysis

The synthesis of 2-Bromo-2-methylpropan-1-ol involves a nucleophilic substitution reaction. The tertiary halogenoalkane 2-bromo-2-methylpropane reacts via an SN1 mechanism . This reaction involves two steps: the slow, rate-determining step involves the dissociation of the C-Br bond to form a tertiary carbocation, and the fast step involves the nucleophilic attack by the hydroxide ion on the carbocation to form the C-O bond .


Molecular Structure Analysis

The molecular structure of 2-Bromo-2-methylpropan-1-ol consists of four carbon atoms, nine hydrogen atoms, one bromine atom, and one oxygen atom . The presence of the bromine atom makes the carbon-to-bromine bond polarized, with the more electronegative bromine atom attracting the bonding pair electrons away from the less electronegative carbon atom .


Chemical Reactions Analysis

2-Bromo-2-methylpropan-1-ol undergoes a hydrolysis reaction, which is a type of nucleophilic substitution reaction. In this reaction, the bromine atom in the molecule is replaced by a hydroxide ion, resulting in the formation of an alcohol .


Physical And Chemical Properties Analysis

2-Bromo-2-methylpropan-1-ol has a molecular weight of 153.02 g/mol . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

1. Rotational Isomerism Studies

2-Bromo-2-methylpropan-1-ol's structural analogs, such as 1-bromo-2-methylpropane, have been studied for their rotational isomerism in the liquid phase using infrared spectroscopy. These studies aim to understand the conformational preferences of molecules, which are vital for predicting their chemical behavior and interactions (Müller, Fruwert, & Geiseler, 1981).

2. Biofuel Research

Investigations into biofuels from microorganism metabolism have included compounds similar to 2-Bromo-2-methylpropan-1-ol, exploring their potential as anti-knock additives for fuel in spark ignition engines. Such research is crucial for developing sustainable and efficient alternative fuels (Mack et al., 2014).

3. Anaerobic Production in Bioengineering

The anaerobic production of compounds structurally related to 2-Bromo-2-methylpropan-1-ol, like isobutanol, has been a subject of interest in bioengineering. Research in this area focuses on creating efficient pathways for biofuel production, using engineered enzymes to overcome cofactor imbalances (Bastian et al., 2011).

4. Catalysis and Chemical Reactions

Studies on the dehydrobromination of compounds like 1-bromo-2-methylpropane on alumina modified with alkali-metal chlorides have provided insights into catalysis mechanisms. This research is fundamental for the development of efficient industrial chemical processes (Lycourghiotis et al., 1975).

5. Solvent Effects on Chemical Reactions

The influence of different solvents on the reactivity of tertiary alkyl halides, including compounds related to 2-Bromo-2-methylpropan-1-ol, has been quantified through QSPR (Quantitative Structure-Property Relationships). This research is crucial for understanding solvent effects on chemical reactivity, a key aspect in designing chemical reactions and processes (Moreira et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-Bromo-2-methylpropan-1-ol is the carbon atom in organic compounds. This compound, being a tertiary halogenoalkane, is particularly reactive towards nucleophiles due to the presence of a polarized carbon-bromine bond .

Mode of Action

2-Bromo-2-methylpropan-1-ol undergoes a nucleophilic substitution reaction, specifically an SN1 reaction . In this process, the bromine atom is replaced by a nucleophile, often a hydroxide ion . The reaction mechanism involves two steps: the slow, rate-determining step where the carbon-bromine bond breaks to form a carbocation, and a fast step where the nucleophile attacks the carbocation .

Biochemical Pathways

The SN1 reaction of 2-Bromo-2-methylpropan-1-ol with a nucleophile like a hydroxide ion leads to the formation of an alcohol . This reaction is part of the broader class of organic reactions known as nucleophilic substitutions, which are fundamental in organic synthesis and biochemistry.

Result of Action

The result of the action of 2-Bromo-2-methylpropan-1-ol is the formation of an alcohol via a nucleophilic substitution reaction . This transformation is a fundamental type of chemical reaction in organic chemistry and biochemistry, with wide-ranging implications in synthesis and metabolism.

Action Environment

The action of 2-Bromo-2-methylpropan-1-ol can be influenced by various environmental factors. For instance, the rate and outcome of its SN1 reaction can be affected by the concentration and type of nucleophile, the solvent used, and the temperature . Additionally, the stability of 2-Bromo-2-methylpropan-1-ol and its reactivity can be influenced by factors such as light, heat, and the presence of other reactive substances.

Safety and Hazards

2-Bromo-2-methylpropan-1-ol is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, using the substance only in well-ventilated areas, avoiding contact with skin, eyes, and clothing, and keeping away from heat and sources of ignition .

properties

IUPAC Name

2-bromo-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-4(2,5)3-6/h6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPDAQGFJMQNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55376-31-3
Record name 2-bromo-2-methylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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